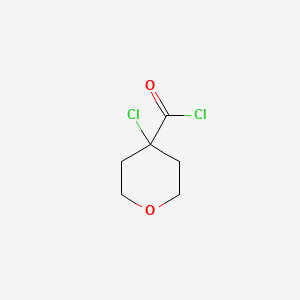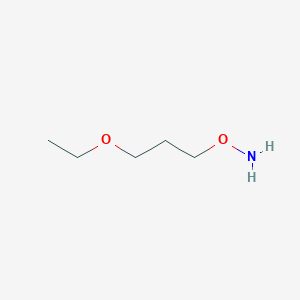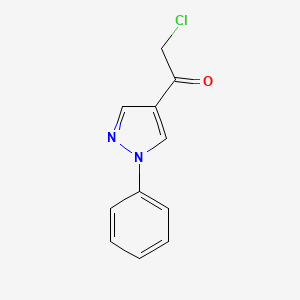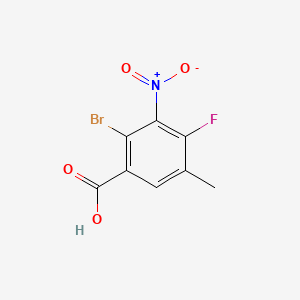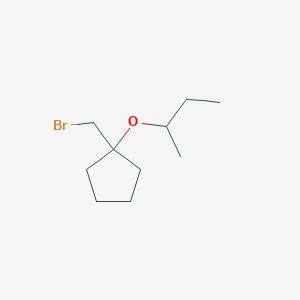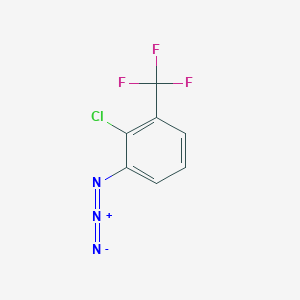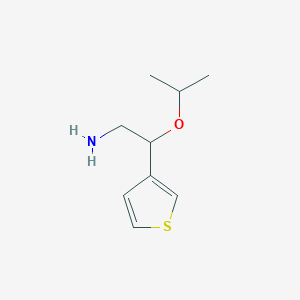
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a 1,3,4-oxadiazole ring attached to a benzenesulfonamide moiety. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzenesulfonyl hydrazide with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Reduced derivatives with altered oxidation states
Substitution: Substituted derivatives with new functional groups attached to the sulfonamide moiety
科学的研究の応用
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of bicarbonate and protons. This inhibition is crucial for managing conditions like glaucoma and epilepsy . Additionally, its anticancer activity is attributed to its ability to interfere with cellular processes, leading to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide derivatives: These compounds have similar structural features but with different substituents on the oxadiazole or benzenesulfonamide rings.
Benzene sulfonamide pyrazole thio-oxadiazole hybrids: These compounds combine the oxadiazole ring with pyrazole and thio functionalities, exhibiting potent antimicrobial and antitubercular activities.
Uniqueness
This compound stands out due to its balanced combination of the oxadiazole and benzenesulfonamide moieties, which contribute to its diverse biological activities. Its ability to act as a carbonic anhydrase inhibitor and its promising anticancer properties make it a unique and valuable compound in medicinal chemistry .
特性
分子式 |
C8H7N3O3S |
|---|---|
分子量 |
225.23 g/mol |
IUPAC名 |
4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N3O3S/c9-15(12,13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H2,9,12,13) |
InChIキー |
BORGNPXAAKBYSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=CO2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


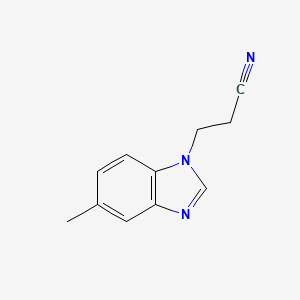
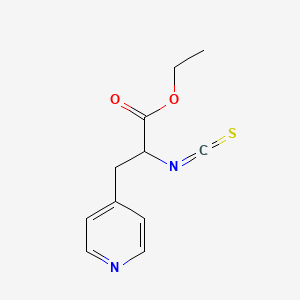
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
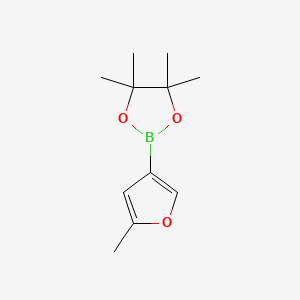
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
